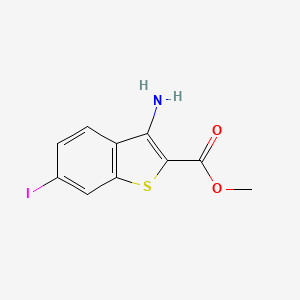

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXSBTXCIMPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-iodobenzothiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-iodobenzo[b]thiophene.

Amination: The 2-iodobenzo[b]thiophene undergoes an amination reaction to introduce the amino group at the 3-position.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-iodobenzothiophene-2-carboxylate involves its interaction with specific molecular targets. The iodine and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to halogenated benzothiophene derivatives and related esters, focusing on substituent effects, synthesis, and properties.

Table 1: Key Structural Analogs and Properties

Physical and Spectral Properties

- Melting Points : The tetrahydrobenzo[b]thiophene derivative (Compound 2) exhibits a higher melting point (223–226°C) due to reduced ring flexibility and increased hydrogen bonding .

- Spectral Data: IR: Amino groups (~3300 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) are characteristic in analogs . NMR: The iodine atom in the target compound would deshield adjacent protons (e.g., H-5 and H-7) due to its electronegativity and magnetic anisotropy, differing from bromo/chloro analogs .

Biological Activity

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article summarizes the available research findings, case studies, and synthesis methods related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes a thiophene ring, an amino group, and an iodine atom. The synthesis of this compound typically involves the iodination of methyl 3-amino-2-carboxylate derivatives, followed by various functionalization reactions to enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited low lethal concentrations (LC50) in neuroblastoma and glioblastoma cells, indicating potent anticancer activity .

Table 1: Cytotoxicity of Methyl 3-amino-6-iodobenzothiophene Derivatives

| Compound | Cell Line | LC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | U87 (Glioblastoma) | 200 ± 60 | Significant G2/M phase arrest observed |

| Compound 2 | BE (Neuroblastoma) | 18.9 | Highly sensitive compared to standard treatments |

| Compound 3 | SK (Glioblastoma) | >3000 | Less sensitive than Compound 1 |

The mechanism of action appears to involve cell cycle arrest, particularly in the G2/M phase, leading to increased apoptosis in treated cells . Morphological changes consistent with apoptosis were also noted, such as nuclear condensation and size heterogeneity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Compounds derived from similar structures have been tested against various bacterial strains, demonstrating a broad spectrum of activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12.5 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Methyl Derivative | Pseudomonas aeruginosa | 15 µg/mL |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that compounds similar to this compound showed enhanced brain uptake when administered orally, suggesting potential for treating brain tumors .

- Combination Therapies : The compound has also been evaluated in combination with radiation therapy, where it significantly reduced cell viability in cancer cells post-radiation exposure . This suggests its potential use as a radiosensitizer.

Q & A

Q. What are the key synthetic routes for Methyl 3-amino-6-iodobenzothiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves iodination of precursor benzothiophene derivatives. For example, direct electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce iodine at the 6-position of the benzothiophene core . Alternatively, Suzuki-Miyaura cross-coupling with iodinated aryl boronic acids may be employed for regioselective functionalization . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and stoichiometric ratios of iodinating agents. Yield optimization often requires iterative adjustments to these variables .

Example Reaction Table

| Step | Reagents/Conditions | Key Intermediate | Yield Range |

|---|---|---|---|

| Iodination | ICl, AcOH, 70°C | 6-Iodobenzothiophene | 60–75% |

| Esterification | MeOH, H2SO4, reflux | Methyl carboxylate | 80–90% |

Q. How is the structural integrity of this compound validated?

X-ray crystallography (via SHELX programs) is the gold standard for confirming molecular geometry, particularly the iodine substituent’s position and planarity of the benzothiophene ring . Complementary techniques include:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify amino (-NH2) and ester (-COOCH3) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 318.13 g/mol) and isotopic patterns from iodine .

- FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and ~3400 cm<sup>−1</sup> (N-H stretch) .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The iodine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions (e.g., K2CO3 in DMF). The electron-withdrawing carboxylate group at the 2-position activates the ring for NAS . For example, reaction with piperazine yields amino-substituted derivatives, while thiophenol generates thioether analogs. Kinetic studies suggest pseudo-first-order dependence on nucleophile concentration .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with binding affinity to biological targets. For instance, iodine’s polarizable electron cloud may enhance π-stacking interactions with enzyme active sites . Molecular docking (AutoDock Vina) can prioritize derivatives for synthesis by simulating binding to kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., anticancer assays) often stem from:

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Solubility : Poor aqueous solubility may lead to underestimated potency. Use of DMSO carriers at <0.1% v/v is critical .

- Metabolic Stability : Hepatic microsome assays (e.g., rat vs. human) can clarify species-specific degradation rates .

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

The 6-iodo group acts as a directing group in palladium-catalyzed reactions. For example, in Heck couplings, iodine’s bulkiness favors β-hydride elimination at the 3-position, yielding alkenes with >90% regioselectivity . Comparative studies with bromo/chloro analogs show iodine’s superior leaving-group ability in Sonogashira couplings, attributed to lower bond dissociation energy .

Methodological Guidance

Q. What analytical workflows are recommended for characterizing reaction intermediates?

A tiered approach is advised:

Q. How to optimize catalytic systems for asymmetric synthesis of benzothiophene derivatives?

Chiral ligands (e.g., BINAP or Salen) in palladium or copper catalysts enable enantioselective C–H functionalization. Key parameters:

- Solvent : Non-polar solvents (toluene) enhance enantiomeric excess (ee).

- Temperature : Lower temps (0–25°C) reduce racemization .

- Additives : Silver salts (Ag2CO3) improve catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.